

Part 1: Introduction to Pyrazole Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: *1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine*

Cat. No.: B13306067

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Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. Understanding the crystal structure is therefore paramount for rational drug design and the development of structure-activity relationships (SAR). This guide will delve into a hypothetical, yet plausible, crystallographic analysis of **1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine**, a molecule of interest due to its combination of a pharmacologically active pyrazole core and a flexible oxolane substituent.

Part 2: Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various established routes, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.^{[2][3]} For the title compound, a plausible synthetic pathway would involve the reaction of a suitably substituted hydrazine with a β -diketone precursor.

Experimental Protocol: Synthesis and Crystallization

- **Synthesis:** A solution of the appropriate hydrazine precursor in ethanol is treated with a stoichiometric amount of the corresponding β -diketone. The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography.
- **Purification:** Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
- **Crystallization:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of ethanol and water.

Part 3: Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is accomplished through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation.^{[1][4]}

Experimental Protocol: X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations while X-ray diffraction data is collected using a diffractometer with Mo K α radiation.
- **Structure Solution and Refinement:** The collected data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data for **1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine**.

Parameter	Hypothetical Value
Chemical Formula	C ₇ H ₁₁ N ₃ O
Formula Weight	153.18
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.521
b (Å)	12.345
c (Å)	9.876
β (°)	105.2
Volume (Å ³)	1002.3
Z	4
Density (calculated) (g/cm ³)	1.015
R-factor	0.045

Part 4: Molecular and Supramolecular Structure

The true power of crystallographic analysis lies in the detailed insights it provides into the molecular and supramolecular architecture of a compound. This includes the conformation of the molecule and the network of intermolecular interactions that dictate its packing in the solid state.

Molecular Conformation

In our hypothetical structure, the pyrazole ring is essentially planar. The oxolane ring, however, would likely adopt a twisted or envelope conformation to minimize steric strain. The ethyl linker between the two ring systems would exhibit a degree of conformational flexibility.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The amine group on the pyrazole ring is a key hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors. These interactions would likely form a three-dimensional supramolecular network.

Part 5: Computational Analysis of the Crystal Structure

To gain a deeper understanding of the intermolecular interactions and the stability of the crystal packing, computational methods such as Hirshfeld surface analysis and energy framework calculations are employed.[5][6][7]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[5][6] The Hirshfeld surface is mapped with properties like d_{norm} , which highlights regions of close intermolecular contact.

Workflow for Hirshfeld Surface Analysis



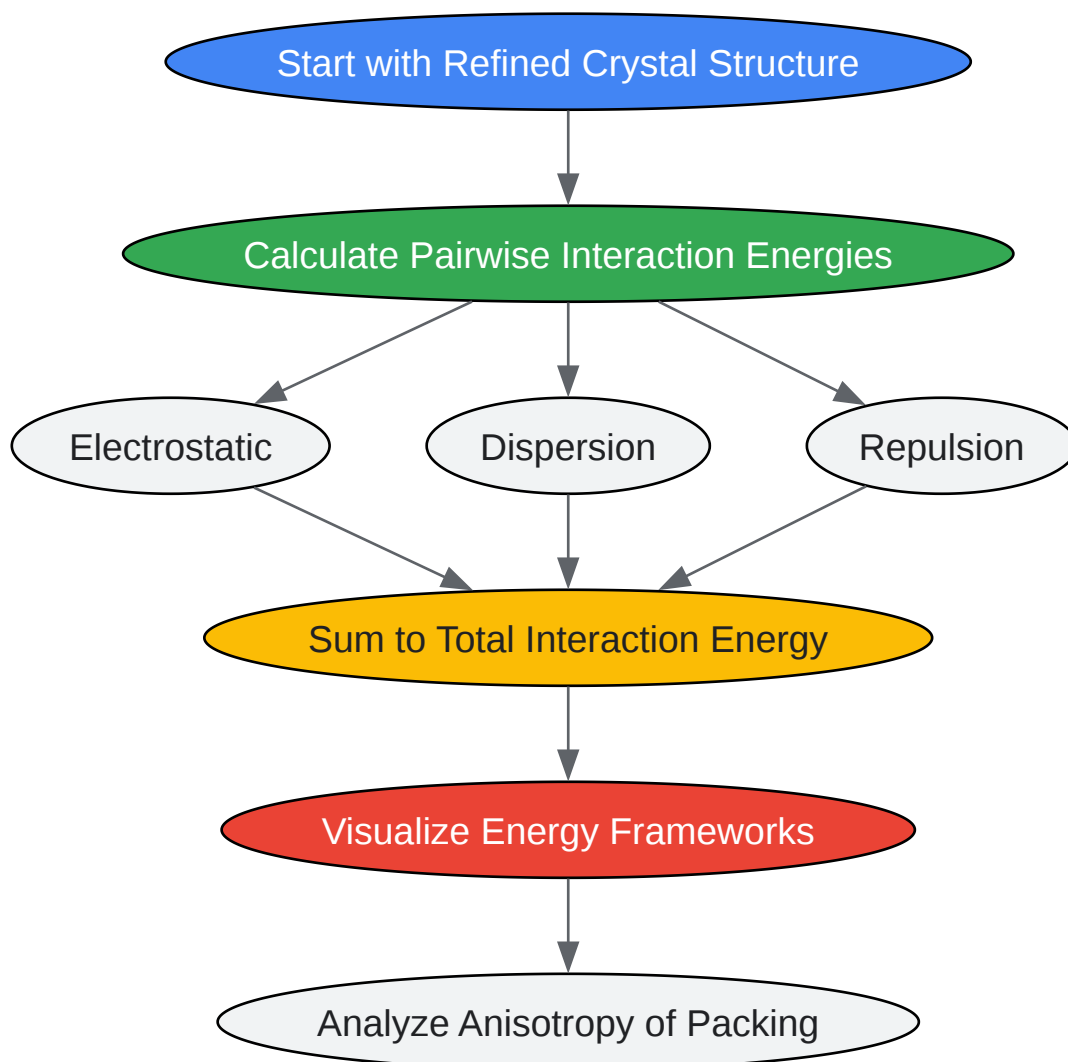
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Caption: Workflow for performing Hirshfeld surface analysis.

Energy Framework Analysis

Energy frameworks provide a visual representation of the energetic landscape of a crystal, illustrating the relative strengths of intermolecular interactions in different directions.[8][9][10] This analysis helps to rationalize the mechanical properties of the crystal.

Logical Flow for Energy Framework Calculation



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Caption: Logical flow for calculating and analyzing energy frameworks.

Part 6: Implications for Drug Development

The detailed structural information obtained from this comprehensive analysis is invaluable for drug development. The identification of key intermolecular interactions can inform the design of new analogues with improved properties, such as enhanced solubility or binding affinity to a biological target. The understanding of the solid-state properties is also crucial for formulation development and ensuring the stability of the active pharmaceutical ingredient.

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